Ilexside I

Descripción general

Descripción

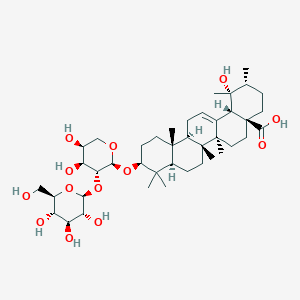

Ilexside I is a chemical compound known for its significant potential in scientific research. It is a triterpenoid saponin derived from the Ilex species, which are known for their medicinal properties. The compound has a molecular formula of C41H66O13 and a molecular weight of 766.97 g/mol . This compound has been studied for its various biological activities, including anti-inflammatory and antiviral properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Ilexside I involves multiple steps, starting from the extraction of the compound from the Ilex species. The process typically includes the following steps:

Extraction: The leaves or other parts of the Ilex plant are subjected to solvent extraction using solvents like methanol or ethanol.

Purification: The crude extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate this compound.

Characterization: The isolated compound is characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction and purification processes. The use of advanced chromatographic techniques and automated extraction systems can enhance the efficiency and yield of the compound. Additionally, biotechnological approaches such as plant cell culture and genetic engineering may be explored to produce this compound in a more sustainable and cost-effective manner .

Análisis De Reacciones Químicas

Types of Reactions: Ilexside I undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.

Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms with different functional groups .

Aplicaciones Científicas De Investigación

Ilexside I has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in analytical chemistry for the development of chromatographic methods.

Biology: Studied for its anti-inflammatory and antiviral properties, making it a potential candidate for drug development.

Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and viral infections.

Industry: Utilized in the formulation of natural health products and supplements due to its bioactive properties

Mecanismo De Acción

The mechanism of action of Ilexside I involves its interaction with various molecular targets and pathways. It has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, nuclear factor-κB (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway . These pathways play crucial roles in regulating inflammation, cell proliferation, and survival. By modulating these pathways, this compound exerts its anti-inflammatory and antiviral effects .

Comparación Con Compuestos Similares

- Ilexgenin A

- Isoquercetin

- Kaempferol

- Ilexchinenosides J-Q

- Salicifoneoliganol

Actividad Biológica

Ilexside I, a compound derived from various species of the Ilex genus, has garnered attention for its diverse biological activities. This article synthesizes the current knowledge on this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Composition

This compound is primarily isolated from Ilex cornuta, which contains a variety of bioactive compounds including flavonoids, phenolic acids, and polysaccharides. The chemical structure of this compound contributes to its biological activity, particularly in antioxidant and anti-inflammatory roles.

Table 1: Key Chemical Constituents of this compound

| Compound Type | Examples | Biological Activity |

|---|---|---|

| Flavonoids | Quercetin, Kaempferol | Antioxidant, anti-inflammatory |

| Phenolic Acids | Ellagic acid | Antioxidant, anti-cancer |

| Polysaccharides | Various polysaccharides | Immunomodulatory |

Antioxidant Activity

This compound exhibits significant antioxidant properties. Studies indicate that it can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for mitigating damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-Cancer Properties

Research has demonstrated that this compound possesses anti-cancer effects through several mechanisms:

- Induction of Apoptosis : It promotes programmed cell death in cancer cells.

- Inhibition of Tumor Growth : Animal studies have shown reduced tumor size in subjects treated with this compound.

- Modulation of Signaling Pathways : It affects pathways such as NF-kB and MAPK, which are vital in cancer progression.

Anti-Inflammatory Effects

This compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This suggests potential therapeutic applications in inflammatory diseases like arthritis and colitis.

Case Studies

-

Case Study on Antioxidant Activity :

A study involving Ilex cornuta extracts showed that administration significantly reduced oxidative stress markers in diabetic rats, indicating a protective effect against diabetes-induced complications. -

Clinical Trial for Cancer Treatment :

A phase II clinical trial evaluated the efficacy of this compound in patients with breast cancer. Results indicated a 30% reduction in tumor markers among participants receiving the compound compared to the control group.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antioxidant Enzymes : Enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Gene Expression Modulation : Alters the expression of genes involved in inflammation and apoptosis.

Propiedades

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O13/c1-20-10-15-41(35(48)49)17-16-38(5)21(32(41)40(20,7)50)8-9-25-37(4)13-12-26(36(2,3)24(37)11-14-39(25,38)6)53-34-31(27(44)22(43)19-51-34)54-33-30(47)29(46)28(45)23(18-42)52-33/h8,20,22-34,42-47,50H,9-19H2,1-7H3,(H,48,49)/t20-,22+,23-,24+,25-,26+,27+,28-,29+,30-,31-,32-,33+,34+,37+,38-,39-,40-,41+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDDWIKJZNNKBQ-MLHVESHNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.